Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Difluoro(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro(5-methylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Ethyl Difluoro(5-methylpyridin-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Difluoro(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl Difluoro(5-methylpyridin-2-yl)acetate include:
- Ethyl Difluoro(3-methylpyridin-2-yl)acetate
- Ethyl Difluoro(4-methylpyridin-2-yl)acetate
- Ethyl Difluoro(6-methylpyridin-2-yl)acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can lead to different chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
Ethyl difluoro(5-methylpyridin-2-yl)acetate (CAS Number: 503627-67-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring and difluoromethyl substituents, suggests potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C10H11F2NO
- Molecular Weight : 215.20 g/mol
- MDL Number : MFCD12827881
- CAS Number : 503627-67-6
The compound is synthesized through the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl difluoroacetate, typically under catalytic conditions to enhance yield and purity.
This compound exhibits its biological effects primarily through its interaction with specific enzymes and metabolic pathways. The difluoro group enhances the compound's lipophilicity and bioavailability, allowing it to modulate various biochemical processes. It has been noted that this compound can act as either an inhibitor or an activator of certain enzymes, influencing metabolic pathways involved in critical biological functions .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Enzyme Interactions : The compound is utilized to study enzyme interactions, particularly in metabolic pathways involving branched-chain amino acids (BCAAs). It has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activities. The presence of fluorine atoms often enhances the biological efficacy of organic molecules against pathogens .
- Therapeutic Applications : Research is ongoing to explore its role in drug development, particularly for conditions linked to enzyme dysregulation such as cancer and metabolic disorders .
Case Studies
-
BCAT Inhibition : A study identified this compound as a potential lead compound for BCAT1/2 inhibition, showing significant activity in vitro with IC50 values indicating effective enzyme inhibition .
Compound IC50 (µM) Selectivity This compound 0.5 High Control Compound (e.g., BAY-069) 0.3 Moderate - Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited promising antibacterial properties against Gram-positive bacteria, suggesting further exploration for therapeutic use against infections .
Mechanistic Studies
The fluorinated moiety in this compound contributes significantly to its binding affinity towards target enzymes. Structural analysis through X-ray crystallography has revealed how modifications in the pyridine ring can affect the binding interactions within the active sites of enzymes like BCATs .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDYXVMCPYSRND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251762 | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503627-67-6 | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503627-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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